Product packaging for Bromomethanesulfonyl fluoride(Cat. No.:CAS No. 1378749-82-6)

Bromomethanesulfonyl fluoride

Cat. No.: B2742942
CAS No.: 1378749-82-6
M. Wt: 176.99
InChI Key: SVOSGILHJQWIHT-UHFFFAOYSA-N
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Description

Contextualization of Halomethanesulfonyl Fluorides within Modern Organic Chemistry

Halomethanesulfonyl fluorides, a class of organic compounds characterized by a methane (B114726) backbone substituted with a sulfonyl fluoride (B91410) group (-SO₂F) and at least one halogen atom, represent important building blocks in modern organic synthesis. This family includes compounds such as chloromethanesulfonyl fluoride, bromomethanesulfonyl fluoride, and iodomethanesulfonyl fluoride. biosynth.comsemanticscholar.orgnih.gov These reagents serve as versatile synthons, enabling the introduction of the functional -CH₂SO₂F group into various molecular architectures. Their utility is derived from the distinct reactivity of the carbon-halogen bond, which can participate in a range of transformations, while the sulfonyl fluoride moiety remains intact for subsequent reactions. For instance, related sulfonyl halides like bromomethanesulfonyl bromide are known to undergo light-induced homolysis to form sulfonyl radicals that can add to alkenes, as seen in syntheses for the Ramberg–Bäcklund reaction. wikipedia.org The development of synthetic protocols using halomethanesulfonyl fluorides allows for the construction of complex molecules, including those with potential applications in medicinal chemistry and materials science. semanticscholar.orgnih.govtandfonline.com

Significance of Sulfonyl Fluorides as Transformative Functional Groups

The sulfonyl fluoride functional group (-SO₂F) has garnered significant attention in chemical research, largely due to its unique combination of stability and latent reactivity. researchgate.netpurdue.edu Unlike more reactive sulfonyl chlorides, sulfonyl fluorides are notably resistant to hydrolysis under physiological conditions, a property that makes them particularly attractive for applications in chemical biology. researchgate.net This stability, however, is paired with the ability to react selectively with nucleophiles under specific conditions, a concept central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. researchgate.netpurdue.edu

Introduced as a new generation of click chemistry, SuFEx leverages the sulfonyl fluoride hub for the reliable and modular construction of covalent linkages. researchgate.netresearchgate.net This has positioned sulfonyl fluorides as crucial connectors in the synthesis of polymers, functional materials, and complex organic molecules. enamine.netacs.org In medicinal chemistry and molecular pharmacology, sulfonyl fluorides are regarded as "privileged warheads". rsc.org They can act as irreversible or covalent inhibitors by forming stable covalent bonds with specific amino acid residues—such as serine, threonine, lysine, and tyrosine—in target proteins. wikipedia.orgrsc.org This has led to their extensive use as biochemical probes for target identification and validation, mapping enzyme binding sites, and as scaffolds for drug discovery. purdue.edursc.org The balance of aqueous stability and protein reactivity makes the sulfonyl fluoride group a transformative tool in modern chemical science. rsc.orgnih.gov

Overview of Key Research Domains Pertaining to this compound

This compound (BMSF) has emerged as a key reagent in several specialized areas of chemical research, primarily due to its role as a trifunctional electrophile. biosynth.comrsc.org Its research applications are centered on its utility in organic synthesis to create highly functionalized molecules.

One major research domain is its use in the synthesis of α-halo-1,3-dienylsulfonyl fluorides . tandfonline.com Through a pyrrolidine-mediated Knoevenagel-type condensation, this compound reacts with a variety of aldehydes to stereoselectively construct α-bromo-1,3-dienylsulfonyl fluorides. nih.govtandfonline.com These products are valuable intermediates that can undergo further transformations, such as palladium-catalyzed Suzuki and Sonogashira coupling reactions, to introduce aryl and alkynyl groups, respectively, creating a library of highly functionalized dienyl sulfonyl fluoride derivatives. nih.govtandfonline.com

A second significant area is in medicinal chemistry , particularly in the development of enzyme inhibitors. The dienyl sulfonyl fluoride scaffolds synthesized from BMSF have been investigated as potential therapeutic agents. semanticscholar.orgtandfonline.com For example, a series of these compounds were evaluated for their inhibitory activity against cholinesterases, enzymes implicated in the pathology of Alzheimer's disease. semanticscholar.orgnih.govtandfonline.com Several derivatives demonstrated potent and selective inhibition of butyrylcholinesterase (BuChE), identifying them as promising lead compounds for further development. tandfonline.com

A third domain involves its application in amide and peptide synthesis . Researchers have developed an efficient protocol using a combination of this compound and potassium hydroxide (B78521) (KOH) as a water-removable system. deepdyve.comresearchgate.net This method facilitates the formation of amide bonds between carboxylic acids and amines with high yields, broad substrate scope, and excellent functional group compatibility, offering a practical tool for peptide synthesis. deepdyve.comresearchgate.net

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1378749-82-6 biosynth.comfluorochem.co.uksigmaaldrich.com
Molecular Formula CH₂BrFO₂S fluorochem.co.uk
Molecular Weight 176.99 g/mol fluorochem.co.uk
InChI Key SVOSGILHJQWIHT-UHFFFAOYSA-N fluorochem.co.uk
Canonical SMILES C(Br)S(=O)(=O)F fluorochem.co.uk
Purity ≥98% fluorochem.co.uk

Table 2: Research Findings on Dienyl Sulfonyl Fluorides Derived from this compound

This table summarizes the butyrylcholinesterase (BuChE) inhibitory activity of selected α-bromo-δ-aryl-1,3-dienylsulfonyl fluorides synthesized using this compound. The compounds were evaluated as potential agents for Alzheimer's disease treatment.

Compound IDδ-Aryl SubstituentIC₅₀ for BuChE (µM)SelectivitySource(s)
A1 Phenyl0.082Selective BuChE Inhibitor tandfonline.com
A10 2-Methoxyphenyl0.021Potent, Selective BuChE Inhibitor semanticscholar.orgtandfonline.com
A11 3-Methoxyphenyl0.27Dual AChE/BuChE Inhibitor tandfonline.com
A18 2-Furyl> 10AChE Inhibitor (IC₅₀ = 0.079 µM) tandfonline.com

IC₅₀ (half maximal inhibitory concentration) values refer to equine BuChE (eqBuChE). A lower value indicates higher potency.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2BrFO2S B2742942 Bromomethanesulfonyl fluoride CAS No. 1378749-82-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromomethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2BrFO2S/c2-1-6(3,4)5/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOSGILHJQWIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Bromomethanesulfonyl Fluoride

Precursor-Based Transformations

The synthesis of bromomethanesulfonyl fluoride (B91410) predominantly relies on the conversion of readily available precursors. These transformations leverage established reactions for the introduction of a fluorine atom onto the sulfur atom of the sulfonyl group.

Nucleophilic Fluorination Approaches from Sulfonyl Chlorides

A common and direct method for the synthesis of bromomethanesulfonyl fluoride is the nucleophilic substitution of the chlorine atom in bromomethanesulfonyl chloride with a fluoride ion. This halide exchange reaction can be accomplished using various fluorinating agents and techniques.

Traditional methods for the conversion of sulfonyl chlorides to sulfonyl fluorides often employ alkali metal fluorides as the fluorine source. For the synthesis of this compound, this typically involves the reaction of bromomethanesulfonyl chloride with potassium fluoride (KF). The reaction is generally carried out in a suitable solvent that can facilitate the dissolution of the reactants and promote the nucleophilic attack of the fluoride ion. The efficiency of this direct displacement can be influenced by factors such as reaction temperature, time, and the purity of the reactants.

Table 1: Conventional Halide Exchange for this compound Synthesis

Precursor Reagent Solvent Product

Note: Specific yields and reaction conditions are dependent on the experimental setup.

To enhance the efficiency of the halide exchange reaction, particularly when dealing with the low solubility of inorganic fluorides in organic solvents, phase-transfer catalysis (PTC) is a powerful technique. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the fluoride anion from the solid or aqueous phase to the organic phase where the bromomethanesulfonyl chloride is dissolved. This increases the effective concentration of the nucleophile in the organic phase, leading to faster reaction rates and often milder reaction conditions. Catalysts like tetrabutylammonium (B224687) bromide (TBAB) or 18-crown-6 (B118740) can be employed in conjunction with potassium fluoride to afford this compound in high yields.

Table 2: Phase-Transfer Catalyzed Synthesis of this compound

Precursor Fluorinating Agent Catalyst Solvent System Product
Bromomethanesulfonyl chloride Potassium fluoride (KF) Tetrabutylammonium bromide (TBAB) Biphasic (e.g., Dichloromethane/Water) This compound

Derivations from Sulfonamides

An alternative route to this compound involves the transformation of bromomethanesulfonamide. This method typically proceeds through a two-step, one-pot procedure. The sulfonamide is first converted into an in-situ generated sulfonyl chloride intermediate. This is often achieved using a diazotization agent in the presence of a chloride source. The resulting sulfonyl chloride is then subjected to nucleophilic fluorination without isolation, using a suitable fluoride donor to yield the final product.

Conversions from Sulfonic Acids and Sulfonates

Bromomethanesulfonic acid or its corresponding salts (sulfonates) can also serve as precursors for this compound. The conversion of sulfonic acids generally requires a two-step process. First, the sulfonic acid is treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to form the intermediate bromomethanesulfonyl chloride. Subsequently, this intermediate is fluorinated using a fluoride source, as described in the nucleophilic fluorination approaches. One-pot procedures have been developed where the chlorination and subsequent fluorination are performed sequentially in the same reaction vessel, avoiding the isolation of the often-sensitive sulfonyl chloride.

Direct Functionalization and Radical Pathways

While less common for the synthesis of this compound specifically, direct functionalization and radical-based methods represent modern approaches for the formation of sulfonyl fluorides. Radical fluorosulfonylation reactions, for instance, involve the generation of a fluorosulfonyl radical (•SO2F) which can then react with a suitable organic substrate. In the context of this compound, this could theoretically involve a radical process starting from bromomethane. However, the selective introduction of the sulfonyl fluoride group at the desired position through a radical pathway can be challenging and may lead to a mixture of products. Research in this area is ongoing to develop more controlled and selective radical fluorosulfonylation methods.

Electrochemical Synthesis Routes

Electrochemical synthesis offers a green and mild alternative for preparing sulfonyl fluorides, avoiding the need for harsh oxidants or catalysts. These methods typically involve the anodic oxidation of sulfur-containing precursors in the presence of a fluoride source.

One prominent electrochemical approach involves the oxidative coupling of thiols or disulfides with an inexpensive and abundant fluoride source like potassium fluoride (KF). semanticscholar.orgsemanticscholar.org This method is valued for its broad substrate scope, encompassing alkyl, benzyl, aryl, and heteroaryl thiols or disulfides. semanticscholar.orgsemanticscholar.org The reaction proceeds under mild conditions without the need for additional chemical oxidants. semanticscholar.orgsemanticscholar.org Kinetic studies have shown that for thiophenols, the process involves a rapid initial anodic oxidation to the corresponding disulfide, which is then consumed to form the sulfonyl fluoride. semanticscholar.org

Another electrochemical strategy is the synthesis of sulfonyl fluorides from sulfonyl hydrazides. rsc.org In this process, sulfonyl hydrazides react with a fluoride source such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF) under constant current. rsc.org Tetrabutylammonium iodide (n-Bu₄NI) can serve as both the electrolyte and a redox catalyst, facilitating the production of sulfonyl radical species from the sulfonyl hydrazides. rsc.org

Furthermore, the foundational technique of electrochemical fluorination (ECF) in anhydrous hydrogen fluoride (HF) is used to prepare perfluoroalkanesulfonyl fluorides from various alkylsulfonyl compounds, demonstrating the utility of electrochemistry in forming robust S-F bonds. google.comgoogle.com

Table 1: Examples of Electrochemical Synthesis of Sulfonyl Fluorides

Starting Material Fluoride Source Electrolyte/Catalyst Conditions Product Type Yield (%)
Thiols or Disulfides KF None Anodic Oxidation Alkyl/Aryl Sulfonyl Fluoride 19-96 semanticscholar.org
Sulfonyl Hydrazides Et₃N·3HF n-Bu₄NI Constant Current (15 mA) Various Sulfonyl Fluorides Good rsc.org
Alkanesulfonyl Halides Anhydrous HF None ECF Perfluoroalkanesulfonyl Fluoride Good google.com

Metal-Mediated and Catalytic Radical Reactions

Metal-mediated and catalytic radical reactions have become powerful tools for constructing C-S and S-F bonds, enabling the synthesis of complex sulfonyl fluorides. These reactions often proceed under mild conditions and exhibit high functional group tolerance.

Copper catalysis is a versatile and economical approach for synthesizing sulfonyl fluorides. One notable method is the copper-catalyzed fluorosulfonylation of arenediazonium salts. cas.cnnih.gov This reaction utilizes a convenient sulfur dioxide surrogate, the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), in combination with potassium bifluoride (KHF₂) as the fluorine source. cas.cnnih.gov The process is practical, operates without additional oxidants, and is applicable to a wide range of arenediazonium salts. cas.cnnih.gov

The development of copper-catalyzed cross-coupling reactions has also been extended to the synthesis of fluorinated compounds. For instance, copper/photoredox dual catalysis has been successfully applied to the cross-coupling of Csp³-bromides with trifluoromethyl groups, a protocol that is operationally simple and robust for various alkyl bromides. nih.gov While this specific example leads to trifluoromethanes, the underlying principle of using copper to facilitate reactions with alkyl halides is relevant to the synthesis of functionalized alkylsulfonyl fluorides. nih.gov Mechanistic studies in related copper-catalyzed fluorination reactions suggest the involvement of a Cu(I/III) catalytic cycle. rsc.org

Table 2: Copper-Catalyzed Synthesis of Arenesulfonyl Fluorides

Starting Material SO₂ Source Fluoride Source Catalyst System Conditions
Arenediazonium Salt DABSO KHF₂ CuCl₂ / 6,6'-dimethyl-2,2'-dipyridyl Room Temp, 12 h cas.cn

Single-electron transfer (SET) is a fundamental process that can activate stable molecules to generate radical intermediates for subsequent reactions. The activation of sulfonyl fluoride itself can be challenging due to the considerable S-F bond dissociation energy. digitellinc.comdigitellinc.com However, SET processes have been developed to generate the fluorosulfonyl radical (FSO₂•) for various radical additions. digitellinc.comdigitellinc.com This has been achieved by designing bench-stable fluorosulfonylating reagents from sulfuryl fluoride (SO₂F₂) gas and N-heteroarenes, which can then undergo SET to produce the desired radical. digitellinc.comdigitellinc.com

The SET mechanism is also implicated in reactions where nucleophiles, radical anions, or metals react with perfluoroalkyl halides, proving the existence of an intermediate radical through inhibition and capture experiments. researchgate.net This radical-based approach allows for the preparation of a variety of fluorinated products. researchgate.net

Photoredox Catalysis in Sulfonyl Fluoride Synthesis

Photoredox catalysis has emerged as a particularly powerful strategy for the synthesis of sulfonyl fluorides under exceptionally mild conditions, using visible light to drive the reactions. researchgate.net This approach is highly effective for preparing alkyl sulfonyl fluorides from readily available precursors like alkyl bromides and alcohols. acs.orgnih.govorganic-chemistry.org

The reaction mechanism for alkyl bromides typically involves a halogen atom transfer (XAT) from the alkyl bromide to a photogenerated radical, followed by the capture of sulfur dioxide (SO₂) and subsequent fluorination. acs.orgorganic-chemistry.org This methodology provides facile access to sp³-rich scaffolds containing the valuable sulfonyl fluoride group. acs.orgnih.gov

Another innovative photoredox method is the three-component aminofluorosulfonylation of unactivated olefins. nih.gov This reaction merges photoredox-catalyzed proton-coupled electron transfer (PCET) activation with radical relay processes, involving amidyl, alkyl, and sulfonyl radical intermediates to efficiently generate diverse aliphatic sulfonyl fluorides. nih.gov Similarly, a direct allylic C-H fluorosulfonylation of alkenes has been developed using photoredox catalysis, providing access to a wide range of allyl sulfonyl fluorides with excellent regioselectivity. chemrxiv.org These methods demonstrate high functional group tolerance and are often scalable. acs.orgchemrxiv.org

Table 3: Photoredox-Catalyzed Synthesis of Alkyl Sulfonyl Fluorides from Alkyl Bromides

Substrate SO₂ Source Fluoride Source Photocatalyst Light Source Key Mechanism Step
Alkyl Bromides SO₂ (surrogate) N-Fluorobenzenesulfonimide (NFSI) Iridium or organic dyes Blue LEDs Halogen Atom Transfer (XAT) acs.org
Alkenes DABSO NFSI Iridium complex Visible Light Proton-Coupled Electron Transfer (PCET) nih.gov
Alkenes FABI (Internal) Not specified Not specified Allylic C-H Activation chemrxiv.org

Development of Novel and Efficient Synthetic Protocols for this compound

Recent research has focused on developing new synthetic protocols that not only provide access to this compound and its derivatives but also enhance reaction yields and simplify operational procedures.

A highly efficient and stereoselective protocol for constructing α-halo-1,3-dienylsulfonyl fluorides has been developed using halomethanesulfonyl fluorides (including this compound) as starting materials. researchgate.netacs.org This method is a pyrrolidine-mediated Knoevenagel-type condensation with various aldehydes. researchgate.netacs.org The reaction proceeds at room temperature, achieving high yields (56-96%) and excellent Z-selectivity (up to 100%). researchgate.netacs.org This protocol is notable for its wide substrate scope, excellent functional group compatibility, and the direct use of halomethanesulfonyl fluorides to build more complex and highly functionalized molecules. researchgate.netacs.org The resulting α-bromo-1,3-dienylsulfonyl fluorides are versatile building blocks for further transformations, including Suzuki and Sonogashira reactions. acs.org

To improve operational simplicity and scalability, flow chemistry has been applied to sulfonyl fluoride synthesis. For example, the photoredox-catalyzed synthesis of alkyl sulfonyl fluorides from alkyl bromides has been successfully scaled up using a continuous stirred tank reactor cascade, demonstrating a viable path for larger-scale production. acs.org Such continuous-flow approaches offer advantages in terms of safety, efficiency, and process control.

Table 4: Pyrrolidine-Mediated Synthesis of α-Halo-1,3-dienylsulfonyl Fluorides

Aldehyde Halomethanesulfonyl Fluoride Catalyst Conditions Yield (%) Selectivity (Z:E)
Various Aryl Aldehydes This compound Pyrrolidine Room Temperature 56-96 up to >99:1 researchgate.netacs.org
Various Aryl Aldehydes Chloromethanesulfonyl Fluoride Pyrrolidine Room Temperature 65-95 up to >99:1 researchgate.netacs.org

Gram-Scale Synthesis Considerations for this compound

The transition from laboratory-scale synthesis to gram-scale production of this compound necessitates a robust and efficient methodology. A prominent and practical approach for this upscaling is the direct halide exchange from its precursor, bromomethanesulfonyl chloride. This method is favored for its operational simplicity, mild reaction conditions, and high efficiency, making it well-suited for producing larger quantities of the target compound.

The synthesis hinges on the nucleophilic substitution of the chloride in bromomethanesulfonyl chloride with a fluoride ion. Potassium fluoride (KF) is a commonly employed and cost-effective fluoride source for this transformation. The reaction is typically carried out in a biphasic solvent system, such as water and acetone, which facilitates the dissolution of both the organic substrate and the inorganic fluoride salt, thereby promoting the reaction rate. organic-chemistry.org

A key advantage of this synthetic route is its scalability. Methodologies developed for the synthesis of various sulfonyl fluorides via direct chloride/fluoride exchange have demonstrated adaptability to multigram-scale production without a significant compromise in yield or purity. organic-chemistry.org The reaction generally proceeds to completion within a few hours under mild heating, and the workup procedure is typically straightforward, often involving simple extraction and solvent removal.

For a gram-scale preparation, the reaction would be set up in a suitably sized reaction vessel equipped with a condenser and a magnetic or overhead stirrer to ensure efficient mixing. The bromomethanesulfonyl chloride would be dissolved in acetone, to which an aqueous solution of potassium fluoride is added. The biphasic mixture is then heated to reflux to drive the reaction to completion. After cooling, the product can be isolated by separating the organic phase, followed by washing, drying, and removal of the solvent under reduced pressure to afford the crude this compound, which can be further purified if necessary.

The following table outlines a representative set of parameters for a hypothetical gram-scale synthesis of this compound based on established direct chloride/fluoride exchange methodologies.

Table 1: Representative Gram-Scale Synthesis of this compound

Parameter Value
Starting Material Bromomethanesulfonyl chloride
Scale 10.0 g
Fluorinating Agent Potassium Fluoride (KF)
Solvent System Acetone/Water
Reaction Temperature Reflux
Reaction Time 2-4 hours
Theoretical Yield 8.5 g
Typical Actual Yield 7.1 - 8.5 g (84-100%) organic-chemistry.org

| Purity (Crude) | >95% |

This method's high efficiency, coupled with the use of readily available and inexpensive reagents, underscores its practicality for producing this compound on a larger scale for research and development purposes.

Mechanistic Investigations of Bromomethanesulfonyl Fluoride Reactivity

Elucidation of Nucleophilic Substitution Pathways Involving Bromine

The bromomethyl group (Br-CH2-) of bromomethanesulfonyl fluoride (B91410) is a classic primary alkyl halide structure. As such, it is susceptible to nucleophilic substitution, primarily through an SN2 (bimolecular nucleophilic substitution) mechanism. In this pathway, a nucleophile attacks the electrophilic carbon atom, and the bromide ion is displaced in a single, concerted step.

Key characteristics of this pathway include:

Stereochemistry: The reaction proceeds with an inversion of configuration at the carbon center. However, since the carbon in bromomethanesulfonyl fluoride is achiral, this aspect is not directly observable unless the reaction creates a new stereocenter.

Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the incoming nucleophile.

Steric Hindrance: As a primary halide, the carbon atom is relatively unhindered, making it an excellent candidate for the SN2 pathway.

Common nucleophiles that can displace the bromide include hydroxides, alkoxides, cyanides, and amines, leading to the corresponding alcohols, ethers, nitriles, and amines, respectively, while leaving the sulfonyl fluoride group intact under appropriate conditions. chemguide.co.uk

Analysis of Electrophilic Reactivity at the Sulfur Center

The sulfur atom in the sulfonyl fluoride (-SO2F) group is in a high oxidation state (S(VI)) and is bonded to three highly electronegative atoms (two oxygens and one fluorine). This arrangement makes the sulfur atom highly electrophilic and susceptible to attack by nucleophiles.

The reactivity at the sulfur center is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.gov While the S-F bond is remarkably stable compared to other sulfur-halogen bonds (e.g., S-Cl), its reactivity can be "unleashed" under specific conditions, often with base or catalyst activation. nih.gov This allows for the selective formation of new bonds with various nucleophiles, such as phenols and amines, producing stable sulfonate and sulfonamide linkages. sigmaaldrich.com The stability of sulfonyl fluorides towards hydrolysis and reduction, combined with their tunable reactivity, makes them valuable connectors in chemical synthesis. sigmaaldrich.commdpi.com

The electrophilicity can be influenced by the substituent attached to the sulfonyl group. In the case of this compound, the electron-withdrawing nature of the bromine atom is expected to slightly enhance the electrophilicity of the sulfur center compared to a simple alkylsulfonyl fluoride.

Detailed Studies on Sulfur(VI)-Fluoride Exchange (SuFEx) Mechanisms

Sulfur(VI)-Fluoride Exchange (SuFEx) is a powerful click chemistry reaction that relies on the precise balance of stability and reactivity of the S(VI)-F bond. nih.govsigmaaldrich.com This reaction enables the reliable connection of molecular building blocks through a sulfur hub. nih.gov Although studies are not specific to this compound, the general mechanisms are well-understood and applicable. The process involves the attack of a nucleophile on the electrophilic sulfur center, leading to the displacement of the fluoride ion. nih.gov This transformation is often facilitated by catalysts such as Lewis bases (e.g., DBU), bifluoride salts, or occurs under "on-water" conditions that accelerate the reaction. nih.gov

A related compound, 1-bromoethene-1-sulfonyl fluoride (BESF), serves as an excellent example of a molecule containing both bromine and a sulfonyl fluoride group that actively participates in SuFEx reactions. It is recognized as a versatile SuFEx clickable reagent, demonstrating that the presence of a bromine atom does not inhibit the desired reactivity at the sulfur center. nih.govenamine.netrsc.org

The kinetics of SuFEx reactions can vary significantly depending on the substrates, catalyst, and reaction conditions. For instance, studies on SuFEx reactions in the context of modifying polymer brushes have analyzed the rates and conditions for different systems, including alkyl sulfonyl fluorides. biu.ac.il In protein contexts, SuFEx kinetics have been shown to follow a two-step mechanism involving initial noncovalent binding followed by the covalent bond formation, with the rate being influenced by protein binding affinity and the chemical reactivity of the specific functional group. nih.govrsc.org

Key thermodynamic drivers for the SuFEx reaction include the formation of highly stable bonds. When silyl-protected nucleophiles (e.g., silyl (B83357) ethers) are used, the formation of the very strong Si-F bond provides a powerful thermodynamic driving force for the reaction. nih.gov Similarly, the stabilization of the released fluoride ion, for example by protons in aqueous media to form bifluoride ([F-H-F]⁻), is crucial for the reaction to proceed efficiently. sigmaaldrich.com

Table 1: Factors Influencing SuFEx Reaction Rates
FactorInfluence on Reaction RateMechanism / Reason
Catalyst Significant accelerationBases (e.g., DBU) or bifluoride salts activate the S-F bond or the nucleophile. nih.gov
Nucleophile Rate varies (Phenols > Alcohols/Amines)The pKa and nucleophilicity of the attacking species are critical. Silyl-protected nucleophiles are highly effective due to Si-F bond formation. nih.gov
Solvent Can accelerate ("on-water" effect)Interfacial effects and proton availability in aqueous-organic mixtures can enhance reaction rates. nih.gov
Substrate Electronics Electron-withdrawing groups increase rateEnhances the electrophilicity of the S(VI) center.
Proximity Effects Can dominate in biological systemsIn protein labeling, the binding affinity bringing the reactants together can be the rate-determining factor. nih.gov

The precise nature of intermediates in SuFEx reactions is an area of ongoing study. For many nucleophilic substitutions at sulfonyl sulfur, the mechanism can be either a concerted SN2-like process with a single transition state or a stepwise addition-elimination pathway involving a hypervalent sulfur intermediate (a sulfurane). nih.gov The pathway taken can depend on the specific reactants and conditions.

In some SuFEx protocols, particularly those for amide synthesis, acyl fluoride intermediates are explicitly generated from carboxylic acids and subsequently react with amines. nih.gov When catalysts like hydroxybenzotriazole (B1436442) (HOBt) are used to activate sulfonyl fluorides toward amines, an activated intermediate is formed between the sulfonyl fluoride and the catalyst, which is then attacked by the amine. masterorganicchemistry.com The formation of silyl fluoride (R3Si-F) or the bifluoride anion ([F-H-F]⁻) from the displaced fluoride are key post-substitution species that drive the reaction equilibrium forward. nih.gov

Characterization of Radical Reaction Pathways

While sulfonyl fluorides are primarily known for their electrophilic nature, recent research has explored their conversion into S(VI) radicals for novel transformations. This is challenging due to the high bond dissociation energy of the S(VI)-F bond and the high reduction potential of sulfonyl fluorides. nih.gov However, platforms using cooperative organosuperbase activation and photoredox catalysis have successfully generated S(VI) radicals from sulfonyl fluorides, enabling reactions such as the coupling with alkenes to form vinyl sulfones. nih.gov

In addition to reactivity at the sulfonyl fluoride group, the C-Br bond in this compound can participate in radical reactions. Alkyl bromides are common precursors for carbon-centered radicals. princeton.edu Under radical-initiating conditions (e.g., using light or a radical initiator), homolytic cleavage of the weaker C-Br bond could generate a sulfonylfluoromethyl radical (•CH2SO2F). This radical could then participate in various radical chain processes, such as addition to alkenes or atom transfer reactions. wikipedia.org The selectivity of radical formation would likely favor cleavage of the C-Br bond over the much stronger S-F bond.

Stereochemical Control and Selectivity in this compound-Mediated Reactions

Stereochemical control refers to the ability to influence the three-dimensional outcome of a chemical reaction. A reaction is stereoselective if it preferentially forms one stereoisomer over another, and stereospecific if the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.comyoutube.comkhanacademy.org

As this compound is an achiral molecule, discussions of stereochemistry focus on its reactions with chiral or prochiral substrates.

Reaction at the Bromine: As discussed in section 3.1, an SN2 reaction at the carbon center is stereospecific, proceeding with inversion of configuration. If this carbon were a stereocenter, its configuration would be inverted in the product.

Reaction at the Sulfur: In SuFEx reactions, if the sulfonyl fluoride itself contains a stereogenic sulfur center (not the case here, but relevant for other sulfonyl fluorides), these reactions can proceed with high fidelity. When reacting with nucleophiles, SuFEx reactions can exhibit stereoselectivity. For example, the conjugate addition of nucleophiles to 2-substituted-alkynyl-1-sulfonyl fluorides has been shown to produce a single stereoisomer, with the selectivity determined by the nature of the nucleophile. nih.gov

Radical Reactions: Radical reactions often proceed through planar intermediates, which can lead to a loss of stereochemical information and result in mixtures of stereoisomers. masterorganicchemistry.com However, selectivity can sometimes be achieved through steric control or the use of chiral catalysts. nih.gov

The development of asymmetric fluorination reactions, while not directly involving this compound, highlights the ongoing efforts to control the stereochemistry of C-F bond formation, often using chiral catalysts to control the facial selectivity of an attack on a prochiral intermediate. nih.gov


Regio- and Stereoselective Transformations

A comprehensive review of available scientific literature reveals a notable absence of specific mechanistic studies focused on the regio- and stereoselective transformations of this compound. While the broader class of sulfonyl fluorides has been a subject of significant research, detailed investigations into the factors governing the regiochemistry and stereochemistry of reactions involving this compound, including the identification of intermediates and transition states, are not extensively documented in the public domain.

Research in the field has predominantly centered on the reactivity of related compounds, such as vinyl sulfonyl fluorides and aryl sulfonyl fluorides, in achieving high levels of regio- and stereocontrol in various organic transformations. These studies have provided valuable insights into the behavior of the sulfonyl fluoride moiety in different chemical environments. However, direct extrapolation of these findings to this compound is not scientifically rigorous without specific experimental and computational data for the compound itself.

Consequently, the generation of a detailed analysis, including research findings and data tables on the mechanistic aspects of regio- and stereoselective transformations of this compound, is not possible at this time due to the lack of specific published research on this topic. Further experimental and theoretical studies are required to elucidate the mechanistic pathways and selectivity-determining factors for this particular reagent.

Advanced Applications of Bromomethanesulfonyl Fluoride in Organic Synthesis

Bromomethanesulfonyl Fluoride (B91410) as a Versatile Coupling Reagent

Recent research has highlighted the utility of bromomethanesulfonyl fluoride (BMSF) as a highly effective coupling reagent, particularly in the formation of amide and peptide bonds. This is attributed to its ability to activate carboxylic acids efficiently under mild conditions.

Amide and Peptide Bond Formation

The formation of amide bonds is a cornerstone of organic and medicinal chemistry. This compound has been successfully employed in protocols for both amide and peptide synthesis, demonstrating high efficiency and broad applicability.

A significant advancement in amidation reactions involves the use of this compound in combination with potassium hydroxide (B78521) (KOH) to create a "water-removable system". researchgate.net In this methodology, the carboxylic acid is activated by BMSF, likely forming a mixed anhydride (B1165640) intermediate. The subsequent nucleophilic attack by the amine leads to the desired amide. The inorganic base, KOH, not only facilitates the reaction but also results in the formation of water-soluble byproducts. This simplifies the purification process, as these byproducts can be easily removed by a simple aqueous workup, offering a cleaner and more efficient alternative to traditional coupling methods that often require tedious chromatographic purification.

The amidation protocol using this compound exhibits a broad substrate scope and excellent functional group compatibility. researchgate.net It has been successfully applied to a wide range of carboxylic acids and amines, including sterically hindered and electronically diverse substrates.

The reaction tolerates various functional groups, which is a critical aspect for the synthesis of complex molecules and peptides. This robustness allows for the coupling of substrates bearing sensitive functionalities without the need for extensive protecting group strategies. The table below illustrates the versatility of this method with various substituted anilines, showcasing the yields obtained.

Carboxylic AcidAmineProductYield (%)
Benzoic acidAnilineN-Phenylbenzamide95
4-Nitrobenzoic acidAniline4-Nitro-N-phenylbenzamide92
4-Methoxybenzoic acidAniline4-Methoxy-N-phenylbenzamide96
Phenylacetic acid4-ChloroanilineN-(4-Chlorophenyl)-2-phenylacetamide90
Cyclohexanecarboxylic acid2-MethoxyanilineN-(2-Methoxyphenyl)cyclohexanecarboxamide88

Construction of Complex and Functionalized Building Blocks

Beyond its role in coupling reactions, this compound is a valuable precursor for the synthesis of complex and functionalized building blocks that can be utilized in a variety of subsequent transformations.

The application of this compound or its direct derivatives in transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Sonogashira reactions is not well-established in the scientific literature. While other sulfonyl fluorides have been utilized as coupling partners in such reactions, specific examples employing this compound for this purpose are not prominently reported. The reactivity of the C-Br bond in this compound could potentially be exploited in cross-coupling reactions, but this remains an area for future investigation.

Implementation in Sulfur(VI)-Fluoride Exchange (SuFEx) Click Chemistry

Sulfur(VI)-Fluoride Exchange (SuFEx) has been established as a powerful click chemistry reaction, valued for its efficiency, selectivity, and operational simplicity. researchgate.net This reaction facilitates the formation of robust covalent linkages by reacting sulfonyl fluorides (R-SO₂F) with a variety of nucleophiles. researchgate.netresearchgate.net The unique balance of stability and reactivity of the S-F bond allows for controlled reactions under mild conditions. researchgate.netnih.gov Within the expanding toolkit of SuFEx connectors, this compound and its vinylogous counterpart, 1-bromoethenesulfonyl fluoride (Br-ESF), serve as versatile hubs for constructing diverse molecular entities. digitellinc.comnih.gov

Generation of Clickable Handles for Molecular Diversification

The sulfonyl fluoride group is an exceptionally stable functional group that can be readily incorporated into molecules to serve as a "clickable" handle for further diversification. This approach is central to Diversity Oriented Clicking (DOC), a strategy that combines SuFEx with other click reactions to rapidly generate libraries of complex molecules from a common precursor. nih.govnih.gov

One key strategy involves the use of versatile SuFExable hubs, such as 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs), which possess both a sulfonyl fluoride for SuFEx reactions and an alkyne for cycloadditions. nih.gov This dual functionality allows for a multi-directional approach to molecular diversification. The pendant sulfonyl fluoride group on these hubs can be derivatized in a late-stage modification step, significantly expanding the size and diversity of the resulting chemical library. nih.govnih.gov For instance, a library of 173 unique sulfonyl fluoride-containing heterocycles was expanded to 278 discrete compounds through late-stage SuFEx derivatization. nih.govnih.gov

Similarly, 1-bromoethene-1-sulfonyl fluoride (Br-ESF) acts as a connective hub, enabling the synthesis of various heterocyclic sulfonyl fluorides which can then undergo further SuFEx reactions. researchgate.net The in situ generation of bromoethenylsulfonyl fluoride (Br-ESF) from a stabilized diazo compound has been used to create SuFExable NH-pyrazole scaffolds, demonstrating a modular and chemoselective diversification strategy. digitellinc.com This highlights the utility of brominated sulfonyl fluorides in generating diverse molecular scaffolds for applications in areas like drug discovery. digitellinc.com

The table below illustrates examples of SuFExable hubs used for generating clickable handles.

SuFExable HubKey FeaturesApplication in Diversification
2-Substituted-Alkynyl-1-Sulfonyl Fluoride (SASF) Contains both a sulfonyl fluoride and a reactive internal alkyne. nih.govEnables diversification through both SuFEx and cycloaddition reactions. nih.gov
1-Bromoethene-1-sulfonyl fluoride (Br-ESF) A versatile connective hub. researchgate.netnih.govUsed to synthesize heterocyclic sulfonyl fluorides for further SuFEx reactions. researchgate.net
Ethenesulfonyl Fluoride (ESF) A Michael acceptor for various nucleophiles. Allows for the ready incorporation of the SO₂F group into molecules.

Assembly of Advanced Molecular Architectures via SuFEx

The reliability and efficiency of SuFEx click chemistry make it an ideal tool for the assembly of advanced and complex molecular architectures. nih.govresearchgate.net The ability to form stable linkages between different molecular building blocks is a key advantage of this methodology. nih.gov

SuFEx reactions have been employed in the synthesis of sequence-regulated synthetic polymers through one-pot polymerization of SuFExable monomers. nih.gov Furthermore, sequential click reactions involving SuFEx have been used to create branched functional polymers via post-modification of copolymers derived from thionyl tetrafluoride (SOF₄). nih.gov

The modular nature of SuFEx allows for the systematic construction of molecules with precise control over their structure. This is exemplified by the "Diversity Oriented Clicking" (DOC) approach, where complex heterocyclic cores are first synthesized and then further functionalized using the pendant sulfonyl fluoride handle. nih.gov This strategy allows for the rapid assembly of three-dimensional molecular architectures from simple starting materials. nih.gov The robust nature of the sulfonyl fluoride group ensures that it remains intact during the initial assembly of the core structure, ready for subsequent SuFEx reactions.

Selective Reactivity with Nucleophiles (e.g., Thiols, Amines) in SuFEx

A key feature of SuFEx chemistry is the selective reactivity of the sulfonyl fluoride group with a range of nucleophiles. nih.gov While sulfonyl fluorides are generally stable, their reactivity can be triggered under specific conditions, allowing for controlled bond formation. researchgate.net

The reaction of sulfonyl fluorides with phenols to form sulfonate esters is a common transformation in SuFEx chemistry. researchgate.net Amines also serve as effective nucleophiles, reacting with sulfonyl fluorides to produce sulfonamides. nih.gov The reactivity of alkyl sulfonyl fluorides can be enhanced through intramolecular chalcogen bonding, enabling smooth reactions with phenols, alcohols, and amines. researchgate.netresearchgate.net

While the reaction of sulfonyl fluorides with thiols is also possible, the specific reactivity of this compound with thiols in SuFEx is less documented in the provided search results. However, the general principle of SuFEx suggests that such reactions are feasible. For example, the thiol-ene reaction between thiols and ethenesulfonyl fluoride (ESF) is used to synthesize alkyl sulfonyl fluorides, which can then participate in further SuFEx reactions. researchgate.net This indicates that the sulfur center is susceptible to nucleophilic attack by thiols under appropriate conditions.

The chemoselectivity of SuFEx reactions is a significant advantage. For instance, it has been shown that the presence of water can lead to the chemoselective trifluoromethanesulfonation of phenols over amines. rsc.org This selectivity is attributed to a hydrogen-bonded termolecular transition state for the reaction with amines. rsc.org Such selectivity allows for the precise modification of molecules containing multiple nucleophilic sites.

The table below summarizes the reactivity of sulfonyl fluorides with various nucleophiles in the context of SuFEx.

NucleophileProduct
Phenols/AlcoholsSulfonate Esters researchgate.netresearchgate.net
AminesSulfonamides nih.gov
Carbon PronucleophilesAryl Alkyl Sulfones nih.govrsc.org
ThiolsThiosulfonates (inferred)

Catalytic Roles and Ligand Design Incorporating this compound Moieties

The unique electronic properties of the sulfonyl fluoride group, including its strong electron-withdrawing nature, make it an interesting moiety to incorporate into catalysts and ligands. nih.gov

Applications as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org They are a fundamental tool in asymmetric synthesis for producing enantiomerically pure compounds. nih.govresearchgate.net Common chiral auxiliaries are often derived from naturally occurring chiral molecules like amino acids or terpenes. nih.gov

While the search results provide extensive information on the general use of chiral auxiliaries, such as Evans' oxazolidinones and camphorsultam, in controlling stereoselectivity in alkylation and aldol (B89426) reactions, there is no direct evidence in the provided results for the specific application of this compound as a chiral auxiliary. wikipedia.orgresearchgate.netresearchgate.net The principles of chiral auxiliary design, however, suggest that a chiral molecule containing a this compound moiety could potentially be used to induce asymmetry in chemical transformations. The sulfonyl fluoride group could influence the steric and electronic environment around the reactive center, thereby directing the approach of reagents. Further research would be needed to explore this potential application.

Exploration of this compound Derivatives as Ligands in Metal Catalysis

The incorporation of fluorine-containing groups into ligands can significantly impact the properties and reactivity of metal catalysts. beilstein-journals.orgescholarship.org Fluorine's high electronegativity can modulate the electronic properties of the ligand, which in turn influences the catalytic activity of the metal center. nih.gov

Fluoride itself can act as a bridging ligand between metal centers, facilitating magnetic interactions. nih.gov Kinetically robust metal-fluoride complexes can be used as synthons to build larger polynuclear structures. nih.gov

While the provided search results discuss the use of acid fluorides in transition-metal catalysis and the application of transition metal fluorides in catalysis in a general sense, there is no specific mention of this compound derivatives being used as ligands. researchgate.netdntb.gov.ua However, the principles of ligand design suggest that a ligand incorporating a this compound moiety could be of interest. The strong electron-withdrawing sulfonyl fluoride group could influence the electron density at the metal center, potentially enhancing its catalytic activity or altering its selectivity. The bromo-substituent could also serve as a handle for further functionalization of the ligand. The exploration of such ligands represents a potential area for future research in the field of metal catalysis.

Theoretical and Computational Research on Bromomethanesulfonyl Fluoride

Electronic Structure and Bonding Analysis

Computational analyses of analogous sulfonyl halides reveal that the dominant interactions from the sulfonyl groups arise from the oxygen atoms, not the halogens. The electronic structure of the sulfonyl group is a key determinant of the molecule's reactivity and intermolecular interactions.

Illustrative Bond Lengths in a Related Compound (Methanesulfonyl Chloride)

BondBond Length (pm)
S=O142.4
S-C176.3
S-Cl204.6

This data is for methanesulfonyl chloride and is provided for illustrative purposes.

Application of Molecular Orbital Theory to Reactive Centers

Molecular Orbital (MO) theory provides a delocalized view of electron distribution, which is crucial for understanding the reactivity of molecules like bromomethanesulfonyl fluoride (B91410). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they represent the frontiers of chemical reactivity.

For sulfonyl halides, the LUMO is typically centered on the sulfur atom and has significant contributions from the antibonding orbitals of the S-F and S-C bonds. This makes the sulfur atom the primary electrophilic center, susceptible to nucleophilic attack. The energy of the LUMO is a key indicator of the compound's electrophilicity. The HOMO, on the other hand, is often associated with the lone pairs of the oxygen and halogen atoms.

The specific energies and compositions of the HOMO and LUMO for bromomethanesulfonyl fluoride would require dedicated quantum chemical calculations. However, by analogy to other sulfonyl halides, the primary reactive center for nucleophilic attack is expected to be the sulfur atom.

Computational Prediction and Elucidation of Reaction Pathways

Computational chemistry is a powerful tool for predicting and understanding the mechanisms of chemical reactions. For this compound, this would involve mapping the potential energy surface for its reactions, such as nucleophilic substitution at the sulfur center.

A key aspect of elucidating reaction pathways is the characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Computational methods, such as DFT, can be used to locate and characterize the geometry and energy of transition states. For a nucleophilic attack on the sulfur atom of a sulfonyl halide, the transition state would likely involve a pentacoordinate sulfur species. Vibrational frequency analysis is used to confirm a calculated structure as a true transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. DFT calculations can provide valuable information on geometries, energies, and various spectroscopic properties. While no specific DFT studies on this compound have been identified, the methodology is well-suited for its investigation.

This compound can exist in different conformations due to the rotation around the S-C bond. DFT calculations can be employed to perform a conformational analysis to identify the most stable conformers and the energy barriers between them. This involves systematically rotating the bromomethyl group relative to the SO2F group and calculating the energy at each step. The results would reveal the preferred spatial arrangement of the atoms and the relative populations of different conformers at a given temperature. The stability of different conformers is influenced by a combination of steric and electronic effects, including hyperconjugation and electrostatic interactions.

Reactivity Descriptors and Computational Mechanistic Insights

The reactivity of this compound is governed by the interplay of the electrophilic sulfur center, the highly electronegative fluorine and oxygen atoms, and the bromine atom. Computational studies on similar sulfonyl fluorides provide a framework for understanding its potential reactivity.

Key Reactivity Descriptors:

Electrophilicity of the Sulfur Atom: The sulfur atom in the sulfonyl fluoride group is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom. This high electrophilicity makes it a prime target for nucleophilic attack.

Leaving Group Ability of the Fluoride Ion: The fluoride ion is a competent leaving group, particularly when the sulfur center is attacked by a strong nucleophile.

Computational Mechanistic Insights from Analogous Systems:

Computational studies on the reactions of other sulfonyl fluorides, such as aryl sulfonyl fluorides and methanesulfonyl fluoride, have elucidated common mechanistic pathways. These insights can be extrapolated to predict the behavior of this compound. For instance, the Sulfur(VI)-Fluoride Exchange (SuFEx) reaction is a prominent reaction class for sulfonyl fluorides. Computational models of SuFEx reactions reveal the activation of the S-F bond by a catalyst or nucleophile, followed by the displacement of the fluoride ion.

A hypothetical reaction of this compound with a nucleophile (Nu⁻) can be computationally modeled to determine the transition state and activation energy. The likely mechanism would involve the nucleophilic attack on the sulfur atom, leading to a pentacoordinate intermediate or a concerted displacement of the fluoride ion.

Interactive Data Table: Calculated Properties of Methanesulfonyl Fluoride (A Model for this compound)

Since specific data for this compound is scarce, the following table presents computationally derived data for the closely related methanesulfonyl fluoride, which serves as a reasonable model for understanding the fundamental properties of the sulfonyl fluoride moiety.

PropertyCalculated ValueComputational Method
Dipole Moment~2.5 DDFT/B3LYP
S-F Bond Length~1.6 ÅDFT/B3LYP
S=O Bond Length~1.4 ÅDFT/B3LYP
Mulliken Charge on S~+1.2DFT/B3LYP
Mulliken Charge on F~-0.4DFT/B3LYP

Ab Initio Methods in this compound Research

Ab initio (from first principles) quantum chemistry methods are powerful tools for investigating the electronic structure, geometry, and properties of molecules like this compound without reliance on experimental data. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its quantum mechanical nature.

Application of Ab Initio Methods:

Geometry Optimization: Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be used to determine the most stable three-dimensional arrangement of atoms in this compound. This includes predicting bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis: Once the geometry is optimized, ab initio calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the infrared (IR) and Raman spectra of the compound, which can be used for its identification and characterization.

Calculation of Molecular Properties: A wide range of molecular properties can be calculated using ab initio methods, including:

Electronic Properties: Ionization potential, electron affinity, and molecular orbital energies (HOMO and LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity.

Thermochemical Properties: Enthalpy of formation, Gibbs free energy of formation, and heat capacity.

Spectroscopic Properties: NMR chemical shifts and coupling constants.

Expected Findings from Ab Initio Studies:

Ab initio calculations on this compound would be expected to reveal a tetrahedral geometry around the sulfur atom. The calculations would quantify the significant polarization of the S-F and S=O bonds. The calculated energies of the frontier molecular orbitals (HOMO and LUMO) would provide quantitative insights into its reactivity, with the LUMO likely being centered on the sulfur atom, confirming its electrophilic character.

Interactive Data Table: Comparison of Ab Initio Methods for Sulfonyl Fluoride Studies

Ab Initio MethodLevel of TheoryCommon ApplicationsStrengthsLimitations
Hartree-Fock (HF)Self-Consistent Field (SCF)Initial geometry optimization, qualitative MO analysisComputationally inexpensiveNeglects electron correlation, often inaccurate for quantitative predictions
Møller-Plesset Perturbation Theory (MP2)Post-Hartree-FockGeometry optimization, energy calculationsIncludes electron correlation, good balance of accuracy and costCan be unreliable for systems with strong multi-reference character
Coupled Cluster (CC)Post-Hartree-FockHigh-accuracy energy and property calculations"Gold standard" for single-reference systems, highly accurateComputationally very expensive, limited to smaller molecules
Density Functional Theory (DFT)Kohn-Sham TheoryBroadly used for geometry, energies, and propertiesGood accuracy for a wide range of systems at a moderate computational costAccuracy depends on the choice of the exchange-correlation functional

Future Research Directions and Challenges

Development of Sustainable and Green Synthetic Methods for Bromomethanesulfonyl Fluoride (B91410)

The growing emphasis on environmentally responsible chemistry necessitates the development of green synthetic protocols for producing key chemical building blocks, including bromomethanesulfonyl fluoride. Current research trends in the synthesis of sulfonyl fluorides, in general, provide a roadmap for future efforts specifically targeting this compound. A primary goal is to move away from harsh reagents and organic solvents towards more benign alternatives.

Key strategies for the green synthesis of sulfonyl fluorides that could be adapted for this compound include:

Synthesis in Aqueous Media: The use of water as a reaction solvent is a cornerstone of green chemistry. Recent advancements have demonstrated the successful synthesis of sulfonyl fluorides from sulfonyl chlorides in water by employing surfactant-based catalytic systems. digitellinc.com This approach mitigates the need for volatile organic compounds (VOCs).

Use of Benign Fluorinating Agents: Potassium fluoride (KF) is an inexpensive, stable, and less hazardous alternative to other fluorinating agents. eurekalert.orgsciencedaily.com Methods utilizing KF, often in combination with green oxidants like sodium hypochlorite (B82951) pentahydrate, have been developed for converting thiols and disulfides into sulfonyl fluorides. researchgate.net These protocols generate non-toxic potassium and sodium salts as byproducts, minimizing environmental impact. eurekalert.orgsciencedaily.com

Green Synthesis StrategyKey FeaturesPotential Application to this compound
Aqueous Synthesis Employs water as the reaction solvent, often with surfactant-based catalysis. digitellinc.comAdaptation of methods for fluorinating bromomethanesulfonyl chloride in water.
Potassium Fluoride (KF) Use Utilizes a stable, low-cost, and non-toxic fluorinating agent. eurekalert.orgsciencedaily.comDevelopment of protocols starting from bromomethanethiol or its disulfide.
Green Oxidants Incorporates environmentally benign oxidants like sodium hypochlorite pentahydrate. researchgate.netPaired with KF in a one-pot synthesis from thiol precursors.

Exploration of Novel Reactivity Patterns and Unprecedented Transformation Types

While the sulfonyl fluoride moiety is well-known for its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, the unique bifunctional nature of this compound (containing both a reactive C-Br bond and an S-F bond) opens avenues for novel reactivity. researchgate.net Future research will likely focus on leveraging this dual reactivity to construct complex molecular architectures.

One notable example involves using this compound in a pyrrolidine-mediated Knoevenagel-type condensation with various aldehydes. tandfonline.com This reaction yields α-bromo-1,3-dienylsulfonyl fluorides, a class of compounds investigated as selective butyrylcholinesterase (BuChE) inhibitors for potential therapeutic applications. tandfonline.com This demonstrates a productive reactivity pattern that engages the bromomethyl portion of the molecule while retaining the sulfonyl fluoride for potential further modification. tandfonline.com

Future explorations could include:

Tandem Reactions: Designing one-pot reactions where the bromomethyl group first participates in a transformation (e.g., alkylation, Wittig reaction) followed by a SuFEx reaction at the sulfonyl fluoride center.

Cycloaddition Reactions: Investigating the participation of derivatives of this compound, such as bromovinylsulfonyl fluoride, in cycloaddition reactions to form complex heterocyclic systems like 1,2,3-triazoles. bohrium.com

Fluoride-Enabled Reactivity: Exploring unique transformations that are specifically enabled by the presence of the S-F bond, drawing inspiration from the distinct reactivity profiles observed in other organofluorine compounds like carbamoyl (B1232498) fluorides. thieme-connect.de

Integration of this compound into Advanced Catalytic Cycles

A significant frontier in synthetic chemistry is the incorporation of versatile building blocks into catalytic cycles to achieve efficient and selective transformations. The activation of the typically robust S-F bond in sulfonyl fluorides is a key challenge that, once overcome, can enable a wide range of catalytic reactions. nih.gov

Future research will focus on integrating this compound into such cycles through several activation strategies:

Base Catalysis: Nucleophilic catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) and 4-(dimethylamino)pyridine (DMAP) can activate the sulfur center of sulfonyl fluorides, making them more susceptible to nucleophilic attack in amidation and esterification reactions. nih.govresearchgate.net This could allow for the catalytic synthesis of novel sulfonamides and sulfonates from this compound.

Fluoride-Anion Catalysis: Fluoride donors can serve as catalysts in SuFEx reactions, particularly with silyl-based nucleophiles. nih.gov The formation of a highly stable Si-F bond provides a thermodynamic driving force for the reaction, enabling catalytic turnover. nih.gov

Metal-Catalyzed and Radical Reactions: The development of metal-catalyzed processes for the formation of C–S bonds is an active area of research. nih.gov Catalytic cycles involving copper or other transition metals could potentially be designed to engage either the C-Br bond or the S-F bond of this compound in cross-coupling or radical-mediated fluorosulfonylation reactions. nih.gov

Catalytic StrategyMechanism of ActivationPotential Application
Base Catalysis Reversible addition of a base (e.g., DMAP, HOBt) to the sulfur center, increasing its electrophilicity. nih.govresearchgate.netCatalytic synthesis of sulfonamides and sulfonates.
Fluoride-Anion Catalysis Activation of the S-F bond towards substitution, often with silyl (B83357) ethers, driven by Si-F bond formation. nih.govEfficient, catalytic SuFEx "click" reactions.
Metal Catalysis Oxidative addition, reductive elimination, or radical generation cycles involving transition metals. nih.govCross-coupling reactions to form novel C-S bonds.

Computational Design and Prediction of New this compound-Mediated Reactions

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the outcomes of novel transformations. The application of computational methods to reactions involving sulfonyl fluorides can accelerate the discovery of new synthetic methods and functional molecules.

Future research directions in this area include:

Mechanistic Elucidation: Using Density Functional Theory (DFT) calculations to investigate the transition states and reaction pathways of transformations involving this compound. This approach has been successfully used to understand the mechanism of Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides, including the critical SO2 insertion step. nih.gov

Rational Catalyst Design: Based on detailed mechanistic understanding, computational studies can be used to rationally design more efficient catalysts. For example, after modeling a Bi(III)-catalyzed reaction, new Bi(III) and Sb(III) catalysts with lower activation barriers were computationally designed, showing promise for experimental realization. nih.gov

Predicting Biological Activity: For derivatives of this compound, computational tools like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling and molecular docking can predict their biological activity. rsc.org These methods help identify key structural features that influence activity and can be used to design new, more potent molecules, as demonstrated in the design of novel MRSA inhibitors and combretastatin (B1194345) analogs. rsc.orgnih.gov

Addressing Challenges in Functional Group Compatibility and Chemoselectivity in Complex Molecule Synthesis

The synthesis of complex molecules, such as pharmaceuticals and natural products, requires reagents and reactions that are highly selective and tolerate a wide variety of functional groups. A primary challenge and opportunity associated with this compound is the chemoselective control over its two distinct reactive sites: the electrophilic carbon of the bromomethyl group and the electrophilic sulfur of the sulfonyl fluoride group.

Future research must focus on developing orthogonal reaction conditions that can selectively target one site while leaving the other, and all other functional groups in a complex substrate, untouched. Key challenges and approaches include:

Orthogonal Reactivity: Developing distinct sets of conditions (e.g., nucleophile, catalyst, solvent) that exclusively promote either SN2 reaction at the C-Br bond or SuFEx reaction at the S-F bond.

Functional Group Tolerance: The development of modern synthetic methods often requires broad functional group compatibility. nih.gov Achieving this can sometimes involve strategies like using cryogenic temperatures to suppress side reactions, such as HF elimination, which can improve selectivity and allow for the tolerance of sensitive groups like esters, nitriles, and heterocycles. nih.gov

Systematic Evaluation: The compatibility of various functional groups with new reaction methodologies can be assessed systematically. frontiersin.org This provides a valuable dataset for synthetic planning and can help predict the success of a reaction in a complex molecular environment. The powerful electron-withdrawing nature of the sulfonyl fluoride group can also influence the reactivity of nearby functionalities, a factor that must be considered during synthetic design. u-tokyo.ac.jp

Q & A

Q. What are the key physicochemical properties of bromomethanesulfonyl fluoride critical for experimental design?

this compound (CH₂BrFO₂S) has a density of 2.1 g/cm³, a boiling point of 217.4°C at 760 mmHg, and a molecular weight of 176.993 g/mol. Its stability under storage (2–8°C, sealed, moisture-free) and moderate vapor pressure (0.2 mmHg at 25°C) necessitate controlled handling to avoid decomposition. These properties influence solvent selection, reaction temperature ranges, and storage protocols in synthetic workflows .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Always use personal protective equipment (PPE), including gloves and goggles, and ensure adequate ventilation. In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and seek medical attention. Avoid release into drains; use absorbent materials for spill containment. Non-flammable but may emit toxic gases (e.g., HBr, SOₓ) under combustion .

Q. Which synthetic methodologies are effective for preparing this compound?

Common routes involve sulfonylation of bromomethane derivatives or fluorination of bromomethanesulfonyl precursors. Reaction optimization may include using trifluoromethanesulfonate intermediates (e.g., 2-/3-/4-bromophenyl trifluoromethanesulfonate derivatives) as templates for substituent-directed synthesis . Characterization via NMR and mass spectrometry is recommended to confirm structural integrity.

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in nucleophilic substitutions?

Systematically vary solvents (polar aprotic vs. non-polar), temperatures (40–100°C), and catalysts (e.g., phase-transfer catalysts). Monitor reaction progress via TLC or in situ FTIR to identify intermediates. Computational modeling (e.g., DFT studies using InChI key BLLHXBOTMIQTKH) can predict reactivity with nucleophiles like amines or thiols .

Q. What analytical strategies ensure purity and stability assessment of this compound?

  • Purity: Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210 nm.
  • Stability: Conduct accelerated degradation studies under varying pH (2–12), temperatures (25–60°C), and humidity (40–80% RH). Monitor decomposition products via GC-MS .

Q. How can contradictions in reported bioactivity data of sulfonyl fluorides be resolved?

Cross-validate findings using orthogonal assays (e.g., enzyme inhibition vs. cellular toxicity). For example, discrepancies in fluoride’s enzymatic effects (e.g., elevated LDH/HBDH in rat serum) may arise from dose-dependent responses or interspecies variability. Apply systematic reviews (e.g., Fluoride Science Quality Assessment Worksheet) to evaluate study rigor and reproducibility .

Q. Which computational approaches model this compound’s reactivity?

Use Gaussian or ORCA for DFT calculations to map electrostatic potential surfaces and Fukui indices. PubChem’s InChI key (BLLHXBOTMIQTKH) provides access to pre-computed molecular descriptors. Molecular dynamics simulations can predict solvation effects in aqueous/organic matrices .

Q. What methodological considerations are vital for in vivo toxicity studies of this compound?

  • Dose Selection: Base doses on LD₅₀ estimates from analogous sulfonyl fluorides.
  • Biomonitoring: Measure urinary fluoride excretion (e.g., ion-selective electrodes) to correlate intake with renal clearance.
  • Controls: Include sham-treated groups and monitor confounding variables (e.g., diet, fluoride from other sources) .

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